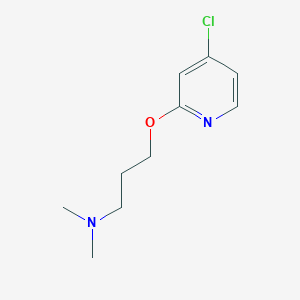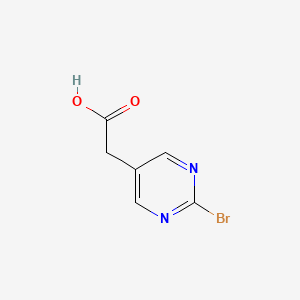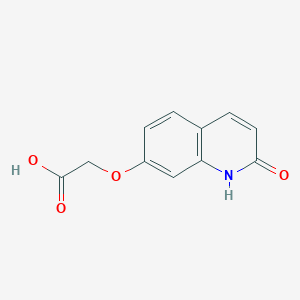
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core with a methyl group at the 4-position and an acetic acid moiety at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the esterification of the corresponding chromen-2-one derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The product is then precipitated and purified through recrystallization from solvents such as acetone and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Major Products Formed
Esterification: Formation of esters such as methyl or ethyl esters.
Oxidation: Formation of carboxylic acids or quinones.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its photochemical activity is attributed to the chromen-2-one core, which can undergo light-induced conformational changes and photodimerization . These properties make it useful in the design of photoresponsive materials and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure with a hydroxyl group at the 7-position.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: An ester derivative with a similar chromen-2-one core.
Ethyl 7-hydroxy-4-coumarinacetate: Another ester derivative with a similar core structure.
Uniqueness
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other coumarin derivatives and contributes to its specific applications in various fields.
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2-(4-methyl-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C12H10O4/c1-7-8-4-2-3-5-10(8)16-12(15)9(7)6-11(13)14/h2-5H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
ATLNEJNKEIJQBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)








![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

